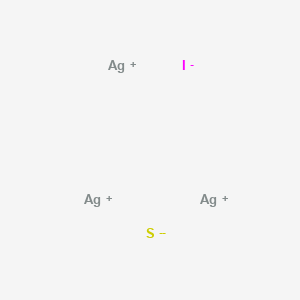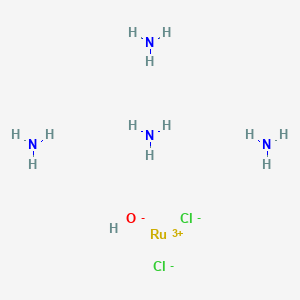
Tetraamminedichlororuthenium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraamminedichlororuthenium hydroxide is a coordination compound that features ruthenium at its core. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of four ammonia (NH₃) ligands and two chloride (Cl⁻) ligands coordinated to a central ruthenium atom, with a hydroxide (OH⁻) group completing the structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetraamminedichlororuthenium hydroxide typically involves a coordination reaction. The process begins with the addition of ammonia gas to an aqueous solution of ruthenium chloride. The ammonia reacts with the ruthenium chloride to form a tetraamminedichlororuthenium(II) complex. Subsequently, a base such as sodium hydroxide is added to the solution to precipitate the hydroxide form of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes the controlled addition of ammonia and sodium hydroxide to large quantities of ruthenium chloride solution, followed by crystallization and purification steps to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetraamminedichlororuthenium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of ammonia ligands.
Substitution: Ligands such as ammonia and chloride can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are often used.
Substitution: Ligand substitution reactions typically involve the use of other ligands like phosphines (PR₃) or carbon monoxide (CO) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state complexes with different ligand arrangements.
Scientific Research Applications
Tetraamminedichlororuthenium hydroxide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various ruthenium-based coordination complexes.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including as a catalyst for certain biochemical reactions.
Mechanism of Action
The mechanism by which tetraamminedichlororuthenium hydroxide exerts its effects involves its ability to coordinate with other molecules and ions. The central ruthenium atom can undergo changes in oxidation state, facilitating various redox reactions. The ammonia and chloride ligands can be substituted, allowing the compound to interact with different molecular targets and pathways. These interactions are crucial for its catalytic and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Tetraamminedichlororuthenium(III) chloride: Similar in structure but differs in oxidation state.
Tetraamminedichloroplatinum(II): Similar coordination environment but with platinum instead of ruthenium.
Hexaammineruthenium(III) chloride: Contains six ammonia ligands instead of four.
Uniqueness
Tetraamminedichlororuthenium hydroxide is unique due to its specific ligand arrangement and the presence of a hydroxide group. This configuration imparts distinct chemical properties, making it suitable for specialized applications in catalysis and coordination chemistry.
Properties
CAS No. |
57018-44-7 |
|---|---|
Molecular Formula |
Cl2H13N4ORu |
Molecular Weight |
257.1 g/mol |
IUPAC Name |
azane;ruthenium(3+);dichloride;hydroxide |
InChI |
InChI=1S/2ClH.4H3N.H2O.Ru/h2*1H;4*1H3;1H2;/q;;;;;;;+3/p-3 |
InChI Key |
QGCDPOZLOXFBBW-UHFFFAOYSA-K |
Canonical SMILES |
N.N.N.N.[OH-].[Cl-].[Cl-].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


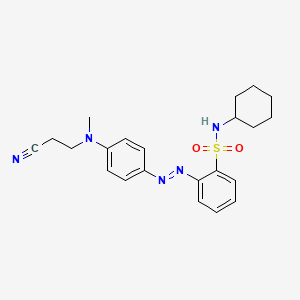


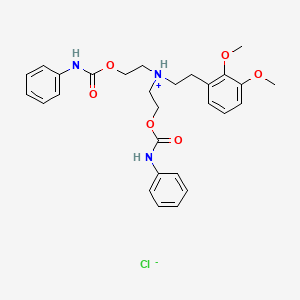


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)

![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
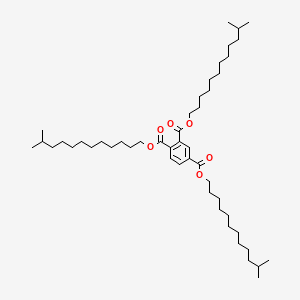
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)
![[(3-Chlorophenyl)hydrazono]acetonitrile](/img/structure/B13755542.png)
